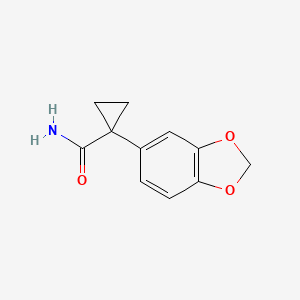

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

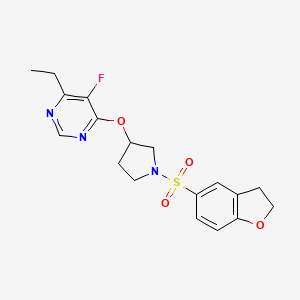

This compound is a derivative of benzodioxole . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms . The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular formula of “1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide” is C11H9NO2 . The molecular weight is 187.19 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been evaluated for their anticancer activity against various cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 98.37°C, a predicted boiling point of 347.0°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.62 .Applications De Recherche Scientifique

Halonium-Initiated C-O Bond Formation

A study by Ying Wei et al. (2012) outlines an efficient method for C-O bond formation via carboxylic acid catalyzed reaction of 1-acetylcyclopropanecarboxamides, offering access to biologically significant 5-amino-3(2H)-furanones. This process highlights the utility of cyclopropane derivatives in creating complex organic structures through halonium-initiated tandem oxa-cyclization and ring-opening mechanisms (Ying Wei et al., 2012).

Radical Polymerization of Cyclic Monomers

Research by N. Moszner et al. (1999) explores the synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, demonstrating the production of hard, transparent, crosslinked polymers. This work showcases the relevance of cyclopropane derivatives in material science, particularly in the creation of polymers with specific physical properties (N. Moszner et al., 1999).

Cyclopropanation of Alkenes

K. Miki et al. (2004) detailed a catalytic process for cyclopropanation of alkenes using ene-yne-ketones, leading to 5-phenyl-2-furylcyclopropane derivatives. This method highlights the synthetic versatility of cyclopropane derivatives in forming structurally diverse compounds through transition metal-catalyzed reactions (K. Miki et al., 2004).

X-Ray Study of Cyclopropane Derivatives

A study by M. Cetina et al. (2004) on the synthesis and X-ray structural analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the geometric configuration and potential for biological interaction of cyclopropane-containing compounds. The detailed structural elucidation contributes to the understanding of cyclopropane derivatives in drug design and development (M. Cetina et al., 2004).

Rhodium-Catalyzed Oxidative Cycloaddition

T. Hyster and T. Rovis (2010) describe an oxidative cycloaddition of benzamides and alkynes using Rh(III) catalysts, which proceed via N-H and ortho C-H activation. This research outlines a novel approach to isoquinolones, underlining the cyclopropane derivatives' role in facilitating complex chemical transformations (T. Hyster & T. Rovis, 2010).

Orientations Futures

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-10(13)11(3-4-11)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYNZOAVMSZJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)